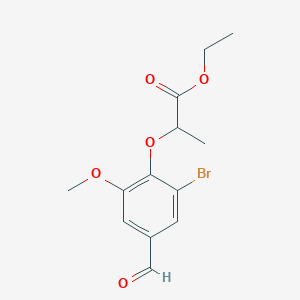![molecular formula C10H7NO2S2 B3011570 5-[(4-Hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 81154-14-5](/img/structure/B3011570.png)
5-[(4-Hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-Hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one (5-HPMTS) is an organic compound that has a wide range of applications in scientific research. It is a colorless, odorless solid that can be synthesized in a laboratory setting. 5-HPMTS has been found to have numerous biochemical and physiological effects, making it a valuable tool for researchers in many fields.
Applications De Recherche Scientifique
Hetero-Diels–Alder Reactions
The compound has been utilized in Hetero-Diels–Alder reactions to synthesize various derivatives. For instance, a study by Velikorodov, Shustova, and Kovalev (2017) demonstrated the formation of dimethyl 9-aryl-2-oxo-3,9-dihydro-2H-thiochromeno[2,3-d][1,3]thiazole-5,8-diyldicarbamates using this compound, achieving yields of 64–82% (A. V. Velikorodov, E. Shustova, & V. B. Kovalev, 2017).
Antitumor Activity
Several studies have focused on the antitumor properties of this compound and its derivatives. Horishny and Matiychuk (2021) synthesized esters and amides from a related compound and found them to exhibit moderate antitumor activity against various human cancer cell lines (V. Horishny & V. Matiychuk, 2021). Another study by Horishny, Chaban, and Matiychuk (2020) developed a preparative procedure for synthesizing 5-ylidene derivatives of the compound and reported moderate antitumor activity against malignant tumor cells (V. Horishny, T. Chaban, & V. Matiychuk, 2020).
Antimicrobial Activity
The compound's derivatives have shown potential as antimicrobial agents. Gouda, Berghot, Shoeib, and Khalil (2010) synthesized thiazolidin-4-one derivatives and evaluated them as antimicrobial agents, with some showing promising activities (M. Gouda, M. A. Berghot, A. Shoeib, & A. Khalil, 2010).
Corrosion Inhibition
Yadav, Behera, Kumar, and Yadav (2015) investigated thiazolidinedione derivatives, including 5-[(4-Hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, as corrosion inhibitors for mild steel in hydrochloric acid solution. They found that the inhibition efficiency increased with the concentration of the inhibitors (M. Yadav, D. Behera, Sumit Kumar, & Premanand Yadav, 2015).
Synthesis of Novel Derivatives
The compound has been a key intermediate in the synthesis of various novel derivatives with potential biological activity. For example, Baviskar, Khadabadi, and Deore (2013) synthesized new thiazolidin-4-one derivatives and evaluated them for antimicrobial activity (B. A. Baviskar, S. S. Khadabadi, & S. Deore, 2013).
Mécanisme D'action
Target of Action
Similar compounds have been reported to interact with cell protein tubulin and microtubules , which play a crucial role in cell division.
Mode of Action
The exact mode of action of this compound is currently unknown . It’s worth noting that structurally similar compounds have been reported to possess antimitotic properties, potentially by interacting with tubulin and microtubules .
Biochemical Pathways
Given the potential interaction with tubulin and microtubules, it’s plausible that the compound could affect pathways related to cell division and growth .
Result of Action
Given its potential antimitotic properties, it may induce cell cycle arrest, potentially leading to apoptosis or cell death .
Analyse Biochimique
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Subcellular Localization
It is unclear whether this compound has any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S2/c12-7-3-1-6(2-4-7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYIDZVPIAJJPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

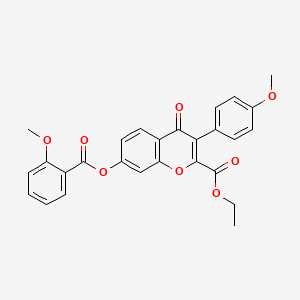
![Methyl 2-(2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamido)thiophene-3-carboxylate](/img/structure/B3011488.png)
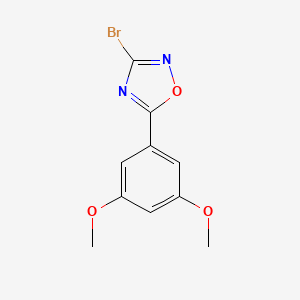
![N-[3-(4-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide](/img/structure/B3011491.png)
![2-{[1-(4-Chlorophenyl)ethoxy]methyl}oxirane](/img/structure/B3011492.png)
![2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B3011493.png)
![Bicyclo[3.3.1]nonane-2,4-dione](/img/structure/B3011498.png)
![2-Chloro-N-(thieno[3,2-b]thiophen-5-ylmethyl)propanamide](/img/structure/B3011499.png)
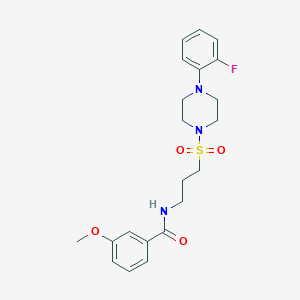
![N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B3011505.png)
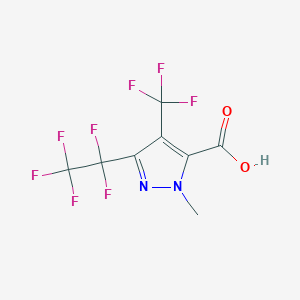
![8-(5-chloro-2-methylphenyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3011508.png)
![[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B3011509.png)
